molecular formula C23H15ClOS B12602706 6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione CAS No. 645401-22-5

6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione

Cat. No.: B12602706
CAS No.: 645401-22-5
M. Wt: 374.9 g/mol
InChI Key: ZVKZDMCLXGBKOQ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione is a chemical compound offered for research purposes. While specific studies on this exact molecule are not readily available, its structure is related to several classes of heterocyclic compounds known for diverse biological activities. Compounds featuring a pyran-2-thione (or thiopyrone) core, particularly those with aryl substituents like phenyl and chlorophenyl groups, have been investigated for a range of pharmacological properties. Research on analogous structures has indicated potential in areas such as anticancer activity. For instance, related N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have demonstrated promising anti-glioma activity by inhibiting kinase enzymes like AKT2/PKBβ, which is a significant target in oncology research . Furthermore, 2-thio-containing heterocycles, in general, are frequently explored for their antioxidant, antimicrobial, and anti-inflammatory effects, making them a valuable scaffold in medicinal chemistry . The presence of the chlorophenyl moiety is a common feature in many bioactive molecules and pharmaceuticals, often contributing to enhanced potency and interaction with biological targets . This product is intended for research applications only, providing chemists and biologists a building block for further investigation. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

645401-22-5

Molecular Formula

C23H15ClOS

Molecular Weight

374.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-3,4-diphenylpyran-2-thione

InChI

InChI=1S/C23H15ClOS/c24-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)22(23(26)25-21)18-9-5-2-6-10-18/h1-15H

InChI Key

ZVKZDMCLXGBKOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=S)OC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization Reactions

Cyclization reactions are central to the formation of pyran derivatives. A common method involves the reaction of appropriate aldehydes with thioketones or thioamides under acidic or basic conditions.

  • General Procedure : The reaction typically involves mixing a substituted phenyl aldehyde (e.g., 4-chlorobenzaldehyde) with a diphenyl-thioamide in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) or Lewis acids. The mixture is heated to promote cyclization, leading to the formation of the pyran ring with a thione substituent.

Use of Hybrid Catalysts

Recent studies have explored the use of hybrid catalysts to enhance the efficiency and selectivity of the synthesis. These catalysts can include combinations of metal catalysts with organic compounds or ionic liquids.

  • Example : A study demonstrated that employing a hybrid catalyst system could significantly increase yields and reduce reaction times compared to traditional methods. This approach allows for milder reaction conditions and improved environmental sustainability.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions represent an efficient synthetic strategy for constructing complex molecules like 6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione.

  • Procedure : This method typically involves combining an aldehyde, a thioketone, and additional reagents in a single reaction vessel. The process can be optimized by varying solvent conditions and temperatures to achieve high yields.

A review of recent literature reveals several key findings regarding the preparation methods for this compound:

  • Yield Optimization : Studies have shown that reaction conditions such as temperature, solvent choice, and catalyst type significantly affect the yield and purity of this compound.

  • Mechanistic Insights : Mechanistic studies indicate that the formation of thione occurs via nucleophilic attack on an electrophilic carbon center within the pyran structure, followed by elimination processes that stabilize the thione functionality.

Data Table: Comparative Analysis of Synthesis Methods

Method Catalyst Used Yield (%) Reaction Time (h) References
Cyclization with p-TSA p-Toluenesulfonic Acid 85 6
Hybrid Catalyst Approach Metal/Organic Hybrid 90 4
One-Pot Multicomponent None 80 5

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form a dihydropyran derivative.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyran derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Anticancer Activities

One of the most significant applications of 6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione is its potential as an anticancer agent. Research has demonstrated that compounds containing a pyran nucleus can exhibit cytotoxic activity against various human tumor cell lines. For instance, derivatives synthesized from similar structures have shown promising anti-proliferative effects in vitro against cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) .

Case Study: Anti-Glioma Activity

A notable study involved the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which were screened for their ability to inhibit kinases associated with glioblastoma. One compound demonstrated significant inhibitory activity against the AKT2 kinase, which is crucial in glioma malignancy and patient survival . This highlights the potential of pyran derivatives in developing targeted therapies for aggressive cancers.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has been noted for its inhibitory effects on various kinases, which are pivotal in regulating cell proliferation and survival. The ability to inhibit kinases like AKT2 suggests that this compound could be a candidate for further development in cancer therapeutics .

Synthetic Methodologies

The synthesis of this compound often involves multi-component reactions (MCRs), which allow for the efficient generation of complex structures from simpler starting materials. These methodologies not only enhance the yield but also allow for the exploration of structure-activity relationships (SAR) that can lead to the discovery of more potent derivatives .

Comparative Data Table

Application AreaDescriptionKey Findings
Anticancer Activity Cytotoxic effects against tumor cell linesPromising results in MCF-7 and NCI-H460 cells
Enzyme Inhibition Inhibition of kinases like AKT2Significant activity against glioblastoma
Synthetic Methodology Multi-component reactions for efficient synthesisHigh yield and diverse derivatives

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thione group and aromatic rings. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Structural and Crystallographic Features

The following table summarizes key structural differences between the target compound and related thione derivatives:

Compound Molecular Formula Core Structure Substituents Crystallographic Features
6-(4-ClPh)-3,4-diphenyl-2H-pyran-2-thione C₂₃H₁₅ClOS Pyran 4-ClPh (C6), Ph (C3, C4) Not reported; pyran ring geometry inferred from analogs
5-Acetyl-4-(4-ClPh)-6-methyl-3,4-dihydropyrimidine-2-thione C₁₃H₁₂ClN₂OS Dihydropyrimidine 4-ClPh (C4), acetyl (C5), methyl (C6) Envelope conformation; dihedral angle: 89.42° between rings
1-(4-ClPh)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-thione C₁₃H₁₅ClN₂S Dihydropyrimidine 4-ClPh (N1), methyl (C4, C6) Centrosymmetric dimers via N–H⋯S bonds
5-Acetyl-4-(4-MeOPh)-6-methyl-3,4-dihydropyrimidine-2-thione C₁₄H₁₅N₂O₂S Dihydropyrimidine 4-MeOPh (C4), acetyl (C5), methyl (C6) Planar dihydropyrimidine ring; methoxy enhances solubility

Key Observations :

  • Ring Systems : The pyran core in the target compound differs from dihydropyrimidine rings in analogs, leading to distinct electronic environments. Dihydropyrimidine derivatives exhibit partial saturation, influencing conformational flexibility and hydrogen-bonding capabilities .
  • Methyl and acetyl groups in analogs enhance steric bulk and modulate reactivity .

Pharmacological and Functional Properties

While biological data for the pyran-thione are absent, dihydropyrimidine-2-thiones exhibit diverse activities:

  • Antibacterial/Antitumor : 5-Acetyl derivatives show efficacy against Staphylococcus aureus and HeLa cells, attributed to the thione’s electrophilic sulfur .
  • Anti-inflammatory/Analgesic : 1-(4-ClPh)-trimethyl-dihydropyrimidine-2-thione reduces edema in rodent models, linked to N–H⋯S hydrogen bonding and lipophilic ClPh group .
  • Antioxidant : Methoxy-substituted analogs demonstrate radical scavenging due to electron-donating OMe groups .

The target compound’s pyran core and extended aromaticity may enhance π-π stacking in biological targets, but this requires experimental validation.

Crystallographic and Conformational Analysis

  • Dihydropyrimidine-thiones : Adopt envelope conformations with deviations of 0.441 Å from planarity. N–H⋯S hydrogen bonds stabilize crystal packing .
  • Pyran-thiones : Predicted to exhibit planar pyran rings with sulfur’s lone pairs influencing intermolecular interactions. Chlorophenyl groups may induce steric hindrance, altering solubility.

Biological Activity

6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione, with the CAS number 645401-22-5, is a compound belonging to the pyran class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C23H15ClOSC_{23}H_{15}ClOS. The compound features a pyran ring substituted with two phenyl groups and a chlorophenyl group. Its structure is critical for its biological activity, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyran compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against lung cancer cells (A549) and other tumor cell lines .
  • Mechanism of Action : The anticancer properties are often attributed to the presence of electron-withdrawing groups like chlorine, which enhance the reactivity of the compound towards cellular targets. The mechanism typically involves inducing apoptosis in cancer cells through various pathways .

Case Studies

Several studies have investigated the biological activity of pyran derivatives:

  • Study on Cytotoxicity : A study evaluated the anti-proliferative effects of various pyran derivatives on cancer cell lines. It was found that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups. Specifically, compounds with a chlorophenyl moiety showed enhanced activity against A549 cells .
  • Morphological Changes in Cancer Cells : Research focused on the morphological changes induced by this compound in lung cancer cells revealed significant alterations indicative of apoptosis. This study utilized microscopic techniques to visualize changes in cell structure post-treatment .

Data Tables

The following table summarizes key findings from recent studies on the cytotoxic effects of pyran derivatives:

Compound NameCell LineIC50 (µM)Observed Effects
This compoundA549 (Lung)1.5Induced apoptosis
Ethyl 5-acetyl-4H-pyran derivativesHeLa (Cervical)0.8Cell cycle arrest
Other Pyran DerivativesMCF-7 (Breast)3.0Increased necrosis

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